2,2-Difluoropropylamine hydrochloride
CAS No.: 421-00-1
Cat. No.: VC8455725
Molecular Formula: C3H8ClF2N
Molecular Weight: 131.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421-00-1 |
|---|---|
| Molecular Formula | C3H8ClF2N |
| Molecular Weight | 131.55 g/mol |
| IUPAC Name | 2,2-difluoropropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H |
| Standard InChI Key | IDJKGOWDPKVIBR-UHFFFAOYSA-N |
| SMILES | CC(CN)(F)F.Cl |
| Canonical SMILES | CC(CN)(F)F.Cl |
Introduction
Chemical Identification and Structural Profile
Nomenclature and Formula
2,2-Difluoropropylamine hydrochloride is systematically named as 2,2-difluoropropan-1-amine hydrochloride. Its molecular structure consists of a three-carbon chain () with an amine group () at the terminal carbon and a hydrochloride counterion. The presence of two electronegative fluorine atoms adjacent to the amine group significantly influences its electronic properties, enhancing its stability and reactivity in nucleophilic substitutions .
Synthesis and Production
Industrial Synthesis Pathways
The hydrochloride salt is typically synthesized by treating 2,2-difluoropropylamine (CAS 421-00-1) with hydrochloric acid under controlled conditions . The free amine precursor is prepared via:
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Fluorination of Propylene Derivatives: Reaction of 2-chloropropylamine with potassium fluoride () in polar aprotic solvents.
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Reductive Amination: Using difluorinated ketones (e.g., 2,2-difluoropropanone) and ammonia in the presence of reducing agents like sodium cyanoborohydride .
Yields exceeding 70% are achievable, though purification requires recrystallization from ethanol-water mixtures to remove unreacted precursors .
Challenges in Scale-Up
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Corrosivity: Hydrofluoric acid () byproducts necessitate reactor linings resistant to halogen acids.
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Thermal Instability: Decomposition above 150°C releases toxic fumes (, ), mandating low-temperature processing .
Physical and Chemical Properties
The compound’s high solubility in polar solvents (e.g., water, methanol) contrasts with its limited solubility in hydrocarbons, making it suitable for aqueous-phase reactions. Stability studies indicate no decomposition under inert atmospheres for up to 12 months at 2–8°C .
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
2,2-Difluoropropylamine hydrochloride serves as a building block for fluorinated β-amino alcohols, which are precursors to kinase inhibitors and antiviral agents. The fluorine atoms enhance metabolic stability and binding affinity to target proteins .
Agrochemical Development
In pesticide synthesis, the compound’s amine group facilitates coupling with chlorinated aromatics to create herbicides with improved soil persistence. Field trials show 15–20% higher efficacy compared to non-fluorinated analogs .
Material Science
Its incorporation into polyamide resins improves thermal resistance (up to 250°C) and reduces dielectric constants, benefiting electronics encapsulation .
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 3-Fluoropropylamine | Single fluorine; lower thermal stability | |
| 1,1-Difluoroethylamine | Shorter chain; reduced steric hindrance | |
| Propylamine | No fluorines; higher basicity |
The geminal difluoro substitution in 2,2-Difluoropropylamine hydrochloride uniquely balances electronic effects and steric bulk, enabling selective reactivity unavailable in analogs .
Research Gaps and Future Directions
Publicly accessible studies on this compound are scarce, with most data derived from safety sheets or patent filings. Priority research areas include:
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Catalytic Applications: As a ligand in transition-metal catalysis.
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Toxicokinetics: Long-term exposure effects in industrial settings.
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Alternative Synthesis: Photocatalytic methods to reduce HF byproducts.
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